BenchChemオンラインストアへようこそ!

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Lipophilicity Physicochemical properties Drug-likeness

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 1246548-23-1) is a chiral, partially saturated heterocyclic carboxylic acid belonging to the tetrahydronaphthyridine (THN) class. It features a 7-methyl substituent on the THN core, a carboxylic acid at position 2, and a stereocenter at the 2-position.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1246548-23-1
Cat. No. B1425842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
CAS1246548-23-1
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCC(N2)C(=O)O)C=C1
InChIInChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)
InChIKeyNLVZSGWOVCZDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 1246548-23-1): Scientific Procurement & Differentiation Overview


7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 1246548-23-1) is a chiral, partially saturated heterocyclic carboxylic acid belonging to the tetrahydronaphthyridine (THN) class. It features a 7-methyl substituent on the THN core, a carboxylic acid at position 2, and a stereocenter at the 2-position. This scaffold serves as a key arginine-mimetic pharmacophore in integrin αvβ3 antagonist programs [1]. Its computed LogP is 1.20 and its topological polar surface area (TPSA) is 62.22 Ų .

Why Generic Substitution of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 1246548-23-1) Fails: Critical Substituent-Driven Differentiation


The 7-methyl substituent on the THN core is not a decorative modification. In the Merck αvβ3 antagonist series, the presence or absence of the C-7 methyl group produces dramatic differences in lipophilicity (ΔLogP +0.48), oral bioavailability (50% vs 26% in rat), and in vivo bone mineral density response, despite similar in vitro potency [1]. The tetrahydro saturation state further distinguishes this compound from fully aromatic 7-methyl-1,8-naphthyridine-2-carboxylic acid, altering basicity (pKa), conformational flexibility, and metabolic stability—parameters directly relevant to pharmacokinetic performance [2]. Simple interchange with the 7-unsubstituted analog (CAS 1245913-51-2) or the unsaturated 7-methyl analog (CAS 923689-18-3) would therefore introduce uncontrolled variables in any integrin-targeted or arginine-mimetic research program.

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid: Quantitative Comparator-Based Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: 7-Methyl THN Acid vs. 7-Unsubstituted THN Acid vs. Unsaturated 7-Methyl Analog

The 7-methyl substituent increases LogP to 1.20 (computed, Chemscene/LeYan) compared to 1.2 (XLogP3) for the des-methyl analog 1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid [1]. In the Merck integrin antagonist series, the LogP shift was +0.48 (from 0.21 to 0.69) when introducing the 7-methyl group (measured values reported by Breslin et al.) [2]. The fully aromatic 7-methyl-1,8-naphthyridine-2-carboxylic acid has a LogP of 1.41–1.47, reflecting the loss of hydrogen-bonding capacity and conformational flexibility upon aromatization [3]. These LogP differences govern membrane permeability and protein binding.

Lipophilicity Physicochemical properties Drug-likeness

Integrin αvβ3 Binding Affinity (SPAV3 IC50): 7-Methyl vs. 7-Unsubstituted in Head-to-Head Antagonist Study

In the Breslin et al. (2004) integrin αvβ3 antagonist optimization program, the 7-methyl substituted compound 4 (containing the 7-methyl-THN-acid moiety) exhibited an SPAV3 IC50 of 0.11 nM, essentially equipotent to the 7-unsubstituted compound 1 (IC50 = 0.08 nM) [1]. This demonstrates that the 7-methyl group maintains high-affinity integrin binding while enabling pharmacokinetic optimization. The selectivity profile was also preserved: compound 4 showed 50-fold selectivity for αvβ3 over αvβ5 (IC50 = 5 nM in SPAV5 assay) and weak affinity for αIIbβ3 (IC50 > 10 μM in platelet aggregation assay) [1].

Integrin αvβ3 Binding affinity SPAV3 assay

Oral Bioavailability in Rat: 7-Methyl Substitution Doubles F% vs. 7-Unsubstituted Analog

In a head-to-head rat pharmacokinetic comparison, the 7-methyl substituted compound 4 achieved oral bioavailability (F) of 50%, nearly double the 26% observed for the 7-unsubstituted compound 1 [1]. Clearance improved modestly (47 vs. 41 mL/min/kg), and half-life was maintained (3 h vs. 4 h) [1]. In dog, compound 4 exhibited low clearance (1.7 mL/min/kg) and high oral bioavailability (83%); in rhesus monkey, clearance was 3.5 mL/min/kg with F = 64% [1].

Oral bioavailability Pharmacokinetics Rat model

In Vivo Bone Mineral Density Response: 7-Methyl Compound Shows Superior Pharmacodynamic Effect vs. 7-Unsubstituted

In a 10-day in vivo rat model of bone turnover, the 7-methyl substituted compound 4 produced a dose-dependent increase in distal femoral metaphysis bone mineral density (DFMBMD) superior to compound 1. At the highest free plasma concentration tested (1440 nM Css), compound 4 increased DFMBMD by +43% over vehicle, compared to +18% for compound 1 at 170 nM Css [1]. At comparable free concentrations (~190 vs. 170 nM), compound 4 achieved +22% versus +18% for compound 1 [1]. This enhanced in vivo pharmacodynamic response, combined with improved PK, led to the selection of compound 4 for clinical development.

In vivo efficacy Bone turnover Osteoporosis model

Class-Level Arginine Mimetic Properties: Tetrahydronaphthyridine pKa and Permeability Advantages

Tetrahydronaphthyridines as a class represent less basic but more permeable alternatives to the guanidinium group of arginine. The THN moiety has a pKa of approximately 7, versus ~13.8 for the arginine guanidinium, enabling effective salt-bridge formation with aspartic acid residues in integrin binding pockets while maintaining sufficient membrane permeability for oral absorption [1]. The 7-methyl substitution further modulates this balance by increasing lipophilicity without compromising the essential side-on salt-bridge interaction. This class-level differentiation cannot be achieved with fully aromatic naphthyridines, which have altered electron distribution and hydrogen-bonding capacity.

Arginine mimetic Basicity Permeability

Best Research & Industrial Application Scenarios for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 1246548-23-1)


Integrin αvβ3 Antagonist Lead Optimization and Structure–Activity Relationship (SAR) Studies

This compound is the definitive starting point for SAR programs targeting integrin αvβ3 where balanced lipophilicity, oral bioavailability, and in vivo bone efficacy are required. The Breslin et al. data demonstrate that the 7-methyl-THN-acid scaffold retains sub-nanomolar αvβ3 binding (SPAV3 IC50 = 0.11 nM) while doubling oral bioavailability over the 7-unsubstituted analog [1]. Researchers should procure this specific CAS number—not the des-methyl analog (CAS 1245913-51-2) or the unsaturated 7-methyl analog (CAS 923689-18-3)—to ensure their SAR baseline matches the clinically selected scaffold.

Arginine-Mimetic Peptidomimetic Design for RGD-Based Therapeutics

The THN core is a validated arginine mimetic with pKa ≈ 7, enabling salt-bridge interactions with aspartic acid residues while avoiding the permeability penalty of the guanidinium group (pKa ~13.8) [2]. The 7-methyl-2-carboxylic acid substitution pattern provides a functionalized handle for amide coupling at the C-2 position, making this compound suitable as a key intermediate in the synthesis of RGD-mimetic integrin inhibitors for idiopathic pulmonary fibrosis (IPF), osteoporosis, and other indications [2].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling of Oral Integrin Antagonists

For teams needing a reference compound with well-characterized multi-species pharmacokinetics, the 7-methyl-THN-acid scaffold offers documented rat, dog, and rhesus monkey PK parameters (e.g., dog clearance = 1.7 mL/min/kg, F = 83%) [1]. This compound class has demonstrated oral efficacy in a validated in vivo bone turnover model (+43% DFMBMD increase at 1440 nM free Css) [1], providing a benchmark for evaluating novel integrin antagonist candidates.

Building Block for Fragment-Based Drug Discovery (FBDD) Targeting Integrin Protein–Protein Interactions

The relatively low molecular weight (192.21 g/mol), moderate lipophilicity (LogP 1.20), and the presence of a carboxylic acid handle for further derivatization make this compound suitable as a fragment or scaffold for FBDD campaigns targeting integrin–ligand interactions . The quantitative structure–activity relationships established by the Merck αvβ3 program provide a rational starting point for fragment growth or linking strategies.

Quote Request

Request a Quote for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.